Cas no 56-75-7 (Chloramphenicol)
Chloramphenicol Chemical and Physical Properties
Names and Identifiers
-
- chloroamphenicol
- chloramphenicol
- 2,2-dichloro-n-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- d-(-)-threo-2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxy-methyl)-p-nitrophenethyl]acetamide
- chloromycetin
- (R,R)-Chloramphenicol
- Chloramphenicol (Chloromycetin)
- CHLORAMPHENICOL(P)
- ISOPROPYLMAGNESIUM CHLORIDE LITHIUM CHL&
- (-)-Chloramphenicol
- 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- Ambofen
- amphemycin
- CAF
- Catilan
- Chlomin
- chloramfenicol
- comycetin
- D-(?)-threo-1-p-nitrophenyl-2-dichloracetamido-1,3-propanediol
- Enicol
- i337a
- Mychel
- u-6062
- D-(-)-threo-2-Dichloroacetamido-1-(4-nitrophenyl)-1,3-propanediol
- 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propyl]acetamide
- comycetin。
- Chlornitromycin
- Levomycetin
- Levomicetina
- Halomycetin
- Globenicol
- Chlorocid
- Chlorocol
- Chloramex
- Alficetyn
- Oleomycetin
- Detreomycin
- Fenicol
- Leukomycin
- Laevomycetinum
- Enteromycetin
- D-Chloramphenicol
- Chloramfilin
- Amphenicol
- Sificetina
- Juvamycetin
- Cloramicol
- Chloramficin
- Aquamycetin
- Stanomycetin
- Levomitsetin
- Dextromycetin
- Novophenicol
- Intramycetin
- Mediamycetine
- Detreomycine
- Chloronitrin
- Micochlorine
- Ciplamycetin
- Ophthochlor
- Kemicetina
- Isophenicol
- C
- dl-chloramphenicol
- Chloramphenicol
-
- MDL: MFCD00078159
- Inchi: 1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
- InChI Key: WIIZWVCIJKGZOK-RKDXNWHRSA-N
- SMILES: ClC([H])(C(N([H])[C@]([H])(C([H])([H])O[H])[C@@]([H])(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])O[H])=O)Cl
- BRN: 2225532
Computed Properties
- Exact Mass: 322.01200
- Monoisotopic Mass: 322.012327
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 115
Experimental Properties
- Color/Form: Powder
- Density: 1.6682 (rough estimate)
- Melting Point: 149.0 to 153.0 deg-C
- Boiling Point: 644.9±55.0 °C at 760 mmHg
- Flash Point: 14 °C
- Refractive Index: 20 ° (C=5, EtOH)
- Solubility: absolute ethanol: soluble5-20mg/mL (as a stock solution)
- Water Partition Coefficient: 2.5 g/L (25 º C)
- PSA: 115.38000
- LogP: 1.82310
- Solubility: Slightly soluble in water (2.5mg/ml, 25 ℃), slightly soluble in propylene glycol (150.8mg/ml), easily soluble in methanol, ethanol, butanol, ethyl acetate, acetone, insoluble in ether, benzene, petroleum ether, vegetable oil.
- Merck: 2077
- Specific Rotation: 19.5 º (c=6, EtOH)
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
Chloramphenicol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H350
- Warning Statement: P201,P308+P313
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: R45
- Safety Instruction: S53-S45
- FLUKA BRAND F CODES:3-10
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:AB6825000
-
Hazardous Material Identification:
- Safety Term:S45;S53
- Risk Phrases:R45
- HazardClass:9
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
- PackingGroup:Ⅲ
Chloramphenicol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100332-250mg |
Chloramphenicol |
56-75-7 | 250mg |
¥301.90 | 2023-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100334-25g |
Chloramphenicol |
56-75-7 | 25g |
¥308.90 | 2023-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100334-100g |
Chloramphenicol |
56-75-7 | 100g |
¥865.90 | 2023-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100333-500g |
Chloramphenicol |
56-75-7 | USP | 500g |
¥1273.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100333-25g |
Chloramphenicol |
56-75-7 | USP | 25g |
¥123.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100333-100g |
Chloramphenicol |
56-75-7 | USP | 100g |
¥361.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100333-1kg |
Chloramphenicol |
56-75-7 | USP | 1kg |
¥2036.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100331-100g |
Chloramphenicol |
56-75-7 | 98% | 100g |
¥349.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100331-500g |
Chloramphenicol |
56-75-7 | 98% | 500g |
¥1127.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100331-2.5kg |
Chloramphenicol |
56-75-7 | 98% | 2.5kg |
¥4119.90 | 2023-09-04 |
Chloramphenicol Suppliers
Chloramphenicol Related Literature
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Prabuddha Bhattacharya,Monisha Singha,Kalyan Senapati,Suman Saha,Sudipa Mandal,Santi M. Mandal,Ananta K. Ghosh,Amit Basak RSC Adv. 2018 8 18016
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Kai Zhao,Jie Zhao,Chengjiao Wu,Shengwen Zhang,Ziwei Deng,Xiaoxi Hu,Mingli Chen,Bo Peng RSC Adv. 2015 5 69543
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Yingdi Zhu,Natalia Gasilova,Milica Jovi?,Liang Qiao,Baohong Liu,Lysiane Tissières Lovey,Horst Pick,Hubert H. Girault Chem. Sci. 2018 9 2212
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Ana I. Ramos,Teresa M. Braga,Patrícia Silva,José A. Fernandes,Paulo Ribeiro-Claro,Maria de Fátima Silva Lopes,Filipe A. Almeida Paz,Susana S. Braga CrystEngComm 2013 15 2822
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Ana I. Ramos,Teresa M. Braga,Patrícia Silva,José A. Fernandes,Paulo Ribeiro-Claro,Maria de Fátima Silva Lopes,Filipe A. Almeida Paz,Susana S. Braga CrystEngComm 2013 15 2822
Additional information on Chloramphenicol
Recent Advances in Chloramphenicol (56-75-7) Research: A Comprehensive Review
Chloramphenicol (CAS: 56-75-7) remains a critical antibiotic in the treatment of various bacterial infections, despite its known side effects. Recent studies have focused on optimizing its therapeutic efficacy while minimizing adverse effects. This research brief synthesizes the latest findings on Chloramphenicol, covering its mechanisms of action, resistance patterns, and novel applications in modern medicine.
A 2023 study published in the Journal of Antimicrobial Chemotherapy explored the molecular mechanisms underlying Chloramphenicol's bacteriostatic activity. The research highlighted its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism that remains effective against a broad spectrum of pathogens. However, the study also identified emerging resistance genes, such as cat and cml, which pose significant challenges to its clinical utility.
Innovative approaches to enhance Chloramphenicol's bioavailability and reduce toxicity were investigated in a recent Nature Communications article. Researchers developed a nanoparticle-based delivery system that significantly improved the drug's solubility and targeted delivery to infection sites. This advancement could potentially mitigate Chloramphenicol's dose-limiting hematological toxicity, opening new avenues for its use in severe infections.
Another groundbreaking study, published in ACS Infectious Diseases, examined Chloramphenicol's potential in combating multidrug-resistant (MDR) bacteria. The research team discovered that Chloramphenicol, when combined with specific efflux pump inhibitors, demonstrated remarkable efficacy against MDR strains of Salmonella and Escherichia coli. This finding suggests that Chloramphenicol could be repurposed as a valuable tool in the fight against antibiotic resistance.
In the realm of synthetic biology, a 2024 Biotechnology Journal report detailed the successful biosynthesis of Chloramphenicol using engineered Streptomyces venezuelae strains. This bio-based production method offers a sustainable alternative to traditional chemical synthesis, with potential benefits for both cost reduction and environmental impact.
Despite these advancements, regulatory concerns persist regarding Chloramphenicol's use in food-producing animals due to potential human health risks. A recent EFSA (European Food Safety Authority) assessment reaffirmed the need for strict monitoring of Chloramphenicol residues in food products, emphasizing the importance of alternative treatment options in veterinary medicine.
Looking forward, ongoing clinical trials are investigating Chloramphenicol's potential in treating rare infections and its synergistic effects with other antimicrobial agents. The drug's unique properties continue to make it a subject of intense research interest, particularly in the context of the global antimicrobial resistance crisis.